N-[2-(4-methoxyphenyl)ethyl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide
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Overview
Description
N-[2-(4-methoxyphenyl)ethyl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline core, a phenyl group, and a methoxyphenyl ethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)ethyl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: This step involves the cyclization of anthranilic acid derivatives with formamide or its derivatives under high-temperature conditions.
Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and an aluminum chloride catalyst.
Attachment of the Methoxyphenyl Ethyl Side Chain: This step involves the alkylation of the quinazoline core with 4-methoxyphenyl ethyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)ethyl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced quinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
N-[2-(4-methoxyphenyl)ethyl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- N-[4-[2-(4-Methoxyphenyl)ethyl]phenyl]-4-oxo-3,4-dihydro-2H-1-benzothiopyran-3-carboxamide 1,1-dioxide
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-(4-Methoxyphenyl)Ethyl-2-Acetamido-2-Deoxy-β-D-Pyranoside
Uniqueness
N-[2-(4-methoxyphenyl)ethyl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide is unique due to its specific quinazoline core structure combined with the methoxyphenyl ethyl side chain. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C24H21N3O3 |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-4-oxo-3-phenylquinazoline-7-carboxamide |
InChI |
InChI=1S/C24H21N3O3/c1-30-20-10-7-17(8-11-20)13-14-25-23(28)18-9-12-21-22(15-18)26-16-27(24(21)29)19-5-3-2-4-6-19/h2-12,15-16H,13-14H2,1H3,(H,25,28) |
InChI Key |
YCMCMRPUUSKELW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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